molecular formula C16H12O4 B190358 3-Hydroxy-6-methoxyflavone CAS No. 93176-00-2

3-Hydroxy-6-methoxyflavone

Cat. No. B190358
CAS RN: 93176-00-2
M. Wt: 268.26 g/mol
InChI Key: OGURJSOPVFCIOO-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxyflavone is a type of flavonol, a class of flavonoids . It is also known as 6-Methoxyflavonol . Flavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .


Synthesis Analysis

Flavone analogs have been successfully synthesized for studies towards anti-dengue activity . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-6-methoxyflavone consists of a C16H12O4 formula . The molecular optimization, electronic and vibrational spectral calculations have been carried out for similar compounds .


Chemical Reactions Analysis

The biotransformation of isoflavones and flavonoids by fungi and actinomycetes through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives has been reported .


Physical And Chemical Properties Analysis

3-Hydroxy-6-methoxyflavone has a molecular weight of 268.26 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 446.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Antiviral Properties

3-Hydroxy-6-methoxyflavone derivatives have demonstrated significant antiviral activities. A study highlighted the antiviral potency of 4'-Hydroxy-3-methoxyflavones against picornaviruses, including poliomyelitis and rhinoviruses. The structure-activity relationship indicated that specific structural features, such as 4'-hydroxyl and 3-methoxyl groups, are crucial for high antiviral activity. One compound, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, showed particularly high therapeutic indices against poliovirus type 1 and rhinovirus type 15 (De Meyer et al., 1991).

Chemotherapeutic Potential

Recent research has identified new polymethoxyflavones, including derivatives of 3-Hydroxy-6-methoxyflavone, from the plant Hottonia palustris. These compounds were found to inhibit DNA biosynthesis in an oral squamous carcinoma cell line, indicating potential chemotherapeutic applications (Strawa et al., 2022).

Cancer Chemoprevention

Methoxyflavones, a category that includes 3-Hydroxy-6-methoxyflavone, have been identified as promising cancer chemopreventive agents. Their biological effects in mammalian cell systems suggest a potential role in human health and disease management (Lee et al., 2008).

HIV-1 Reverse Transcriptase Inhibitors

A study on methoxyflavones from Marcetia taxifolia revealed that these compounds, including 3-Hydroxy-6-methoxyflavone analogs, showed inhibitory activity against HIV-1 reverse transcriptase. This suggests their potential use in HIV-1 treatment (Ortega et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Flavonoids and isoflavonoids are gaining increasing attention due to their potential bioactive properties . The biotransformation of these compounds by fungi and actinomycetes to obtain rare and highly active biofunctional derivatives presents a promising direction for future research .

properties

IUPAC Name

3-hydroxy-6-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGURJSOPVFCIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350947
Record name 6-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methoxyflavone

CAS RN

93176-00-2
Record name 6-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
D Buchmann, N Schultze, J Borchardt… - Journal of Applied …, 2022 - academic.oup.com
… The phytochemical with the most combinatorial hits was epigallocatechin gallate with eight hits followed by 3‐hydroxy‐6‐methoxyflavone with six hits, myricetin with four hits and …
Number of citations: 24 academic.oup.com
J Reynaud, M Lussignol - Pharmaceutical biology, 1999 - Taylor & Francis
… showed the occurrence of four major flavonoid aglycones: luteolin (5,7,3',4'-hydroxyflavone), hispidulin (5,7,4'hydroxy-6-methoxyflavone), nepetin (5,7,3'-hydroxy-6methoxyflavone) and …
Number of citations: 8 www.tandfonline.com
M Shoja - Zeitschrift für Kristallographie-New Crystal Structures, 1998 - degruyter.com
Source of material: Indofìne Chemical Company. Crystals grown from methanol/toluene (mp 477 К-478 К). An inter (ί/(04· Η33)= 1.96 Â) and an intramolecular attraction (¿(04-H33)= …
Number of citations: 2 www.degruyter.com
Y Wu, JA Doering, Z Ma, S Tang, H Liu, X Zhang… - Chemosphere, 2016 - Elsevier
… In our research, 3-hydroxy-6-methoxyflavone was found to directly escape from hAR-LBD during simulation times, at 20 ns it was located outside of the binding pocket (Fig. 2A); the …
Number of citations: 9 www.sciencedirect.com
JY Lee, KW Jeong, YM Kim - Bulletin of the Korean Chemical …, 2009 - koreascience.kr
Inhibition of human phenylethanolamine N-methyltransferase (hPNMT) has been proposed as a method for the treatment of several mental processes which related on adrenaline …
Number of citations: 5 koreascience.kr
M Cho, H Yoon, M Park, YH Kim, Y Lim - Phytomedicine, 2014 - Elsevier
Cell migration plays an important role in multicellular development and preservation. Because wound healing requires cell migration, compounds promoting cell migration can be used …
Number of citations: 12 www.sciencedirect.com
Y Nishizaki, Y Ishimoto, Y Hotta, A Hosoda… - Bioorganic & medicinal …, 2009 - Elsevier
The effect of 32 flavonoids on androgen (AR) and glucocorticoid receptors (GR) was investigated using an MDA-kb2 human breast cancer cell line to predict potential AR and GR …
Number of citations: 29 www.sciencedirect.com
M Dymarska, T Janeczko, E Kostrzewa-Susłow - Molecules, 2018 - mdpi.com
… -O-β-d-(4″-O-methyl)-glucopyranoside (5a) with a 2.6% yield, 6-methoxyflavone 4′-O-β-d-(4″-O-methyl)-glucopyranoside (5b) with a 7.8% yield and 3′-hydroxy-6-methoxyflavone 4…
Number of citations: 30 www.mdpi.com
JF Wang, SS Liu, ZQ Song, TC Xu, CS Liu, YG Hou… - Molecules, 2020 - mdpi.com
… 6-methoxyflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside (178), 6-methoxyflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside (179), and 3′-hydroxy-6-methoxyflavone 4′-O-β…
Number of citations: 39 www.mdpi.com
DJ Timmons, AJ Jordan, AA Kirchon, NS Murthy… - Liquid …, 2017 - Taylor & Francis
A series of flavones (n-F) substituted at the 4′, and 6 positions was prepared, characterised by NMR ( 1 H, 13 C), HRMS, and studied for liquid crystal properties. The 4′-alkoxy,6-…
Number of citations: 10 www.tandfonline.com

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